((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester
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Overview
Description
((S)-2-Methyl-1-((1S,2R)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester** is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Amino acids and related compounds: These compounds share some structural similarities and can undergo similar chemical reactions.
Uniqueness: What sets ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester apart is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with specific molecular targets in ways that similar compounds cannot, making it valuable for a wide range of scientific research applications.
Properties
CAS No. |
159949-02-7 |
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Molecular Formula |
C24H29F3N2O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21+/m0/s1 |
InChI Key |
PKJBFPYDNKWNHR-PCCBWWKXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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